An In-depth Technical Guide to the Chemical Properties of 2-Hexanoylfuran
An In-depth Technical Guide to the Chemical Properties of 2-Hexanoylfuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hexanoylfuran, a furan derivative with a six-carbon acyl chain, is a molecule of interest in flavor chemistry and as a potential building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its metabolic fate, which is of critical importance for toxicological assessment in drug development. All quantitative data are presented in structured tables for clarity, and key experimental workflows and metabolic pathways are visualized using diagrams.
Chemical and Physical Properties
2-Hexanoylfuran, also known as 1-(furan-2-yl)hexan-1-one, is a colorless to yellow liquid.[1] Its core structure consists of a furan ring acylated at the second position with a hexanoyl group.
Table 1: General Chemical Properties of 2-Hexanoylfuran
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O₂ | [2][3][4][5][6][7][8] |
| Molecular Weight | 166.22 g/mol | [3] |
| CAS Number | 14360-50-0 | [2][3][5][6][7][8] |
| IUPAC Name | 1-(furan-2-yl)hexan-1-one | [3][5] |
| Synonyms | 2-Furyl pentyl ketone, Pentyl 2-furyl ketone, 1-(2-Furanyl)-1-hexanone | [3][5] |
Table 2: Physical Properties of 2-Hexanoylfuran
| Property | Value | Source(s) |
| Boiling Point | 125-127 °C at 15 mmHg; 338-340 K at 0.0007 atm | [2][9] |
| Density | 0.994 g/cm³ | |
| Refractive Index | 1.4890 | |
| Solubility | Slightly soluble in water; Soluble in ethanol. | [3] |
| LogP (Octanol/Water Partition Coefficient) | 3.043 (Crippen Method) | [9] |
Synthesis and Purification
The most common method for the synthesis of 2-acylfurans is the Friedel-Crafts acylation of furan.[10][11] This involves the reaction of furan with an acylating agent, such as hexanoyl chloride, in the presence of a Lewis acid catalyst.
Experimental Protocol: Synthesis of 2-Hexanoylfuran via Friedel-Crafts Acylation
Materials:
-
Furan
-
Hexanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add a solution of hexanoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.
-
After the addition is complete, add a solution of furan (1.2 equivalents) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Once the furan addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure 2-Hexanoylfuran.
Caption: Synthesis workflow for 2-Hexanoylfuran.
Spectroscopic Analysis
The structure of 2-Hexanoylfuran can be confirmed using various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Hexanoylfuran will show characteristic absorption bands for the carbonyl group (C=O) of the ketone, typically in the range of 1660-1700 cm⁻¹, and bands corresponding to the C-O and C=C stretching vibrations of the furan ring.[4]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2-Hexanoylfuran will exhibit a molecular ion peak (M⁺) at m/z 166. The fragmentation pattern will likely show characteristic losses of the alkyl chain and fragmentation of the furan ring.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent, Thermo Fisher).
-
Capillary column suitable for separating semi-volatile organic compounds (e.g., HP-5MS, DB-5).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Electron Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
Sample Preparation:
-
Dissolve a small amount of the purified 2-Hexanoylfuran in a suitable solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the solution into the GC-MS system.
Chemical Reactivity and Metabolism
The chemical reactivity of 2-Hexanoylfuran is dictated by the furan ring and the hexanoyl side chain. The furan ring can undergo electrophilic substitution, though it is less reactive than furan itself due to the electron-withdrawing nature of the acyl group. The carbonyl group can undergo typical ketone reactions.
From a drug development perspective, the metabolism of furan-containing compounds is of paramount importance due to potential toxicity.[1][2] Furan and its derivatives are known to be metabolized by cytochrome P450 enzymes, primarily CYP2E1, in the liver.[12] This metabolic activation can lead to the formation of reactive intermediates.[2][12]
The proposed metabolic pathway involves the epoxidation of the furan ring, followed by rearrangement to form a reactive α,β-unsaturated γ-dicarbonyl intermediate.[2] This electrophilic species can then form covalent adducts with cellular nucleophiles such as glutathione (GSH), proteins, and DNA, which is a key mechanism of furan-induced toxicity.[12][13]
Caption: Proposed metabolic pathway of 2-Hexanoylfuran.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, synthesis, analysis, and metabolic considerations of 2-Hexanoylfuran. The provided protocols and data are intended to be a valuable resource for researchers, scientists, and professionals in drug development, facilitating further investigation and application of this furan derivative. A thorough understanding of its chemical behavior and metabolic fate is crucial for its safe and effective use in various scientific and industrial applications.
References
- 1. [PDF] Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds | Semantic Scholar [semanticscholar.org]
- 2. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Furyl pentyl ketone | C10H14O2 | CID 61738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Hexanoylfuran [webbook.nist.gov]
- 5. pschemicals.com [pschemicals.com]
- 6. 2-Hexanoylfuran [webbook.nist.gov]
- 7. 2-Hexanoylfuran [webbook.nist.gov]
- 8. 2-Hexanoylfuran [webbook.nist.gov]
- 9. chemeo.com [chemeo.com]
- 10. websites.umich.edu [websites.umich.edu]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
